Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene carboxylates This compound is characterized by its complex structure, which includes a methoxynaphthalene moiety, an amido group, and a thiophene ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Methoxynaphthalene Amide: This step involves the reaction of 6-methoxynaphthalene with an appropriate amine to form the amido group.
Thiophene Ring Formation: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the methoxynaphthalene amide with the thiophene ring, followed by esterification to form the ethyl carboxylate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the methoxynaphthalene moiety and the specific substitution pattern on the thiophene ring
Properties
Molecular Formula |
C26H23NO4S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-26(29)23-22(17-7-5-16(2)6-8-17)15-32-25(23)27-24(28)20-10-9-19-14-21(30-3)12-11-18(19)13-20/h5-15H,4H2,1-3H3,(H,27,28) |
InChI Key |
VGVHWVJYNLCEDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)OC |
Origin of Product |
United States |
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